molecular formula C14H17ClN2O3S B4542349 N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide

N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide

Cat. No. B4542349
M. Wt: 328.8 g/mol
InChI Key: WENIJNUPGYOLOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves multiple steps, starting from basic aromatic compounds or anilines, leading to the formation of sulfonamide groups through reactions with sulfonyl chlorides or other sulfonating agents. For instance, the synthesis of tetrazole derivatives involving chlorophenyl groups has been described, which may offer insights into analogous processes for the target compound (Al-Hourani et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those with chlorophenyl and isoxazole groups, is often characterized using techniques like X-ray crystallography. This method provides detailed information on the spatial arrangement of atoms within the molecule, revealing aspects like planarity, bond angles, and intermolecular interactions (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and other reactive species. Their chemical properties are influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic systems present in the molecule. For example, N-acyl-N-(4-chlorophenyl) derivatives have been developed as chemoselective acylation reagents, demonstrating the reactivity and potential synthetic utility of chlorophenyl sulfonamides (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can be significantly affected by the presence of isoxazole and chlorophenyl groups. These properties are crucial for understanding the compound's behavior in different environments and applications. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds and other non-covalent interactions, which are essential for the compound's stability and solubility (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide, like reactivity, acidity of the sulfonamide hydrogen, and potential for forming derivatives, are central to its applications. These properties are influenced by the electronic effects of the chlorophenyl and isoxazole groups, which can affect the electron density at the sulfonamide nitrogen and thus its reactivity (Gul et al., 2016).

properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-4-13(11-5-7-12(15)8-6-11)17-21(18,19)14-9(2)16-20-10(14)3/h5-8,13,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIJNUPGYOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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